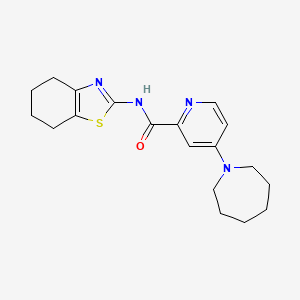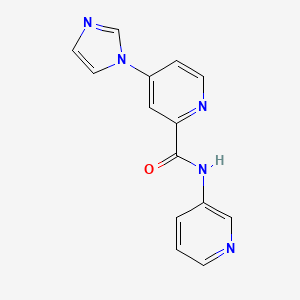![molecular formula C18H28N2O3S2 B6506281 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421524-16-4](/img/structure/B6506281.png)
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, also known as DMTS, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 155-159°C. DMTS is a sulfonamide derivative and is structurally similar to other compounds such as benzene sulfonamides, thioamides, and thiazoles. DMTS is used in a variety of scientific applications due to its ability to act as a catalyst for a variety of chemical reactions. It has also been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and nucleosides.
Applications De Recherche Scientifique
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. This compound has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. This compound has also been used in the synthesis of a variety of materials, including ceramics and semiconductors.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is still not fully understood. However, it is believed to act as a catalyst for a variety of chemical reactions. This compound is believed to act by forming a complex with the reactants, which then facilitates the reaction. This complex is believed to be stabilized by the formation of hydrogen bonds between the sulfur atoms of the this compound and the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antifungal activity against a variety of fungi. In addition, this compound has been shown to have anti-inflammatory activity, as well as antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low cost and availability. It is also relatively easy to synthesize, and it can be used in a variety of reactions. However, the mechanism of action of this compound is still not fully understood, and it is not always easy to predict the outcome of a reaction. In addition, this compound can react with other compounds, which can lead to unwanted side reactions.
Orientations Futures
There are a variety of future directions for research involving 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane. One possible direction is to further investigate the mechanism of action of this compound. This could include studying the formation of hydrogen bonds between the sulfur atoms of the this compound and the reactants, as well as investigating the role of other factors such as pH and temperature on the reaction. Another possible direction is to investigate the synthesis of other compounds using this compound as a catalyst. Finally, further research could be done to investigate the potential therapeutic uses of this compound, such as its antimicrobial, antifungal, and anti-inflammatory activities.
Méthodes De Synthèse
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be synthesized from a variety of starting materials including 2,5-dimethylbenzenesulfonyl chloride, morpholine, and thiophene. The synthesis of this compound begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride and morpholine to form an intermediate compound. This intermediate compound is then reacted with thiophene to form the final product, this compound. The reaction is typically performed in an inert solvent such as diethyl ether or tetrahydrofuran. The reaction is typically performed at room temperature, although temperatures up to 100°C can be used to accelerate the reaction.
Propriétés
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-15-4-5-16(2)18(12-15)25(21,22)20-6-3-11-24-14-17(20)13-19-7-9-23-10-8-19/h4-5,12,17H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCAWOMYAWHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)
![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)